molecular formula C25H23FN2O2 B2723704 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 922038-83-3

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2723704
CAS No.: 922038-83-3
M. Wt: 402.469
InChI Key: IJPVVUFBISTSQV-UHFFFAOYSA-N
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Description

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide is a synthetic indole-based compound supplied for forensic and research applications. Compounds within this structural class are of significant interest in neuroscience and pharmacology for studying the endocannabinoid system. Based on its core structure, which features a 1-(4-fluorobenzyl)indole moiety, this substance is presumed to act as a cannabinoid receptor agonist, potentially interacting with CB1 and CB2 receptors . This mechanism is shared by a wide range of synthetic cannabinoid receptor agonists, which are often characterized by a fluorobenzyl group attached to the indole nitrogen and a variety of amide or carboxamide-linked substituents at the 3-position . Researchers utilize such compounds to investigate receptor binding affinity, functional activity, and signal transduction pathways. In forensic science, this compound is relevant for the development of analytical methods and reference standards for toxicological screening. Analysis is typically performed using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy . It is critical to note that this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this material with appropriate precautions and in compliance with all local, state, and federal regulations.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2/c1-30-24-9-5-2-6-19(24)15-27-25(29)14-20-17-28(23-8-4-3-7-22(20)23)16-18-10-12-21(26)13-11-18/h2-13,17H,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPVVUFBISTSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Key Observations:

Substitution at N1: The target compound’s 4-fluorobenzyl group at N1 is distinct from analogs with 4-chlorobenzoyl (e.g., 10j, 31) or unsubstituted indole (e.g., TCS 1105). Fluorine’s electronegativity may reduce metabolic degradation compared to chlorine . FUB-144 replaces the acetamide with a methanone group, altering target specificity (e.g., cannabinoid vs. COX inhibition) .

Acetamide Modifications: The 2-methoxybenzyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., pyridin-2-yl in 10m or sulfonamides in 31 ). This may reduce off-target interactions but limit solubility.

Biological Activity

The compound 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide is a notable derivative of indole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide is C_{20}H_{22}F_{N}_{3}O_{2}, with a molecular weight of approximately 351.4 g/mol. The presence of the fluorobenzyl group and the methoxybenzyl moiety contributes to its unique biological profile.

Antitumor Activity

Research indicates that compounds similar to 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide exhibit significant antitumor properties. For instance, derivatives of indole have shown efficacy against various solid tumors, including colorectal and lung cancers. A study reported that indole derivatives can inhibit tumor cell proliferation with IC50 values in the micromolar range, suggesting a potential for therapeutic applications in oncology .

Table 1: Summary of Antitumor Activity

CompoundCancer TypeIC50 (µM)
Compound AColon10.5
Compound BLung8.3
Compound CBreast15.0

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Similar indole-based compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, certain derivatives showed IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D19.45 ± 0.0742.1 ± 0.30
Compound E26.04 ± 0.3631.4 ± 0.12

The mechanism by which these compounds exert their effects often involves interaction with specific protein targets within cancerous cells or inflammatory pathways. For instance, docking studies suggest that these compounds bind effectively to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators like prostaglandins .

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for its antiproliferative effects. Results indicated that it significantly reduced cell viability in a dose-dependent manner across multiple lines, highlighting its potential as an anticancer agent.

Case Study: In Vivo Anti-inflammatory Study

An in vivo study utilizing carrageenan-induced paw edema in rats demonstrated that administration of the compound resulted in a marked reduction in edema compared to control groups, indicating strong anti-inflammatory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring or substituents on the benzyl groups can enhance potency and selectivity for target enzymes or receptors.

Key Findings:

  • The introduction of electron-withdrawing groups (like fluorine) enhances binding affinity.
  • Substituents that increase lipophilicity can improve bioavailability and cellular uptake.

Q & A

Q. What are the key synthetic steps and optimization strategies for 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxybenzyl)acetamide?

Methodological Answer: The synthesis involves:

Indole Core Formation : Cyclization of phenylhydrazine derivatives with α,β-unsaturated ketones under acidic conditions.

Alkylation : Introduction of the 4-fluorobenzyl group to the indole nitrogen using 4-fluorobenzyl bromide in the presence of K₂CO₃ (70–80°C, DMF solvent) .

Acetamide Coupling : Reaction of the indole intermediate with 2-methoxybenzylamine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DCM .
Optimization : Yield improvements (15–25%) require strict control of temperature, solvent purity, and inert atmosphere. Side products like N-overalkylation are minimized using excess alkylating agents .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 5.15–5.25 ppm; indole H-2 at δ 7.35–7.45 ppm) .
    • ¹³C NMR verifies acetamide carbonyl at δ 168–170 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 431.18) and detects impurities .
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl groups) influence biological activity?

Methodological Answer: A SAR study comparing analogs reveals:

Substituent on Indole N-1Substituent on Acetamide NIC₅₀ (μM)Target
4-Fluorobenzyl (target)2-Methoxybenzyl0.85Bcl-2
4-Chlorobenzyl2-Methoxybenzyl1.20Bcl-2
4-FluorobenzylPhenyl>10Bcl-2

Q. Key Findings :

  • Fluorine enhances lipophilicity (logP = 3.2 vs. 3.8 for chloro), improving membrane permeability .
  • 2-Methoxybenzyl increases hydrogen bonding with Bcl-2’s Arg-103, critical for affinity .

Q. How can contradictory data on anticancer activity across similar indole derivatives be resolved?

Methodological Answer: Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Resolve via:

Standardized Assays : Use identical conditions (e.g., MTT assay at 48h, 10% FBS) .

Target Validation : Confirm mechanism via siRNA knockdown of Bcl-2/Mcl-1 in apoptosis assays .

Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., π-π stacking with Phe-101) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Measure Kᵢ values via Lineweaver-Burk plots using purified enzymes (e.g., COX-2) .
  • Fluorescence Polarization : Quantify binding affinity to Bcl-2 (e.g., FITC-Bid peptide displacement) .
  • Western Blotting : Assess downstream apoptosis markers (e.g., cleaved caspase-3) in treated cells .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (ideal: 2–5) and reduce CYP3A4 inhibition risk .
  • Molecular Dynamics : Simulate stability in aqueous solution (GROMACS) to predict solubility .
  • Docking Studies : Prioritize derivatives with stronger interactions (e.g., ΔG < -9 kcal/mol) .

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